molecular formula C11H17N3 B11957222 3-Butyl-1-P-tolyltriazene CAS No. 53477-45-5

3-Butyl-1-P-tolyltriazene

Cat. No.: B11957222
CAS No.: 53477-45-5
M. Wt: 191.27 g/mol
InChI Key: DBHFMKOBJOOXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-1-P-tolyltriazene: is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.278 g/mol It belongs to the class of triazenes, which are characterized by the presence of a diazoamino group (-N=N-NH-)

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Butyl-1-P-tolyltriazene typically involves the reaction of butylamine with p-tolyl diazonium salt . The reaction is carried out under controlled conditions to ensure the formation of the desired triazene compound. The general reaction scheme is as follows:

Butylamine+p-Tolyl diazonium saltThis compound\text{Butylamine} + \text{p-Tolyl diazonium salt} \rightarrow \text{this compound} Butylamine+p-Tolyl diazonium salt→this compound

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions:

3-Butyl-1-P-tolyltriazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The triazene group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are commonly employed.

    Substitution: Substitution reactions often require the presence of a and specific reaction conditions, such as elevated temperatures or the use of solvents.

Major Products:

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazenes with different functional groups.

Scientific Research Applications

Chemistry:

3-Butyl-1-P-tolyltriazene is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

In biological research, triazenes are studied for their potential as antitumor agents . The unique structure of this compound allows it to interact with biological molecules, making it a candidate for further investigation in cancer research.

Medicine:

The compound’s potential antitumor properties make it a subject of interest in medicinal chemistry. Researchers are exploring its use in the development of new cancer therapies.

Industry:

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile compound in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1-P-tolyltriazene involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This property is particularly useful in cancer treatment, where the goal is to inhibit the proliferation of cancer cells.

Molecular Targets and Pathways:

    DNA: The primary target of this compound is DNA, where it forms adducts that interfere with normal cellular processes.

    Enzymes: The compound can also inhibit certain enzymes involved in DNA repair, enhancing its cytotoxic effects.

Comparison with Similar Compounds

  • 3-Methyl-1-P-tolyltriazene
  • 3-Ethyl-1-P-tolyltriazene
  • 3-Propyl-1-P-tolyltriazene

Comparison:

3-Butyl-1-P-tolyltriazene is unique due to its butyl group, which imparts different chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and effects.

Properties

CAS No.

53477-45-5

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(butyldiazenyl)-4-methylaniline

InChI

InChI=1S/C11H17N3/c1-3-4-9-12-14-13-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,12,13)

InChI Key

DBHFMKOBJOOXCA-UHFFFAOYSA-N

Canonical SMILES

CCCCN=NNC1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.